In-Depth Structural Analysis of Tert-butyl 4-aminocyclohexane-1-carboxylate: A Technical Guide
In-Depth Structural Analysis of Tert-butyl 4-aminocyclohexane-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural analysis of the cis and trans isomers of tert-butyl 4-aminocyclohexane-1-carboxylate, a key building block in medicinal chemistry and drug development.[1] This document details the molecule's conformational preferences, physicochemical properties, and presents spectroscopic and crystallographic data. Furthermore, it outlines detailed experimental protocols for its synthesis and analysis, offering a valuable resource for researchers in the field.
Molecular Structure and Isomerism
Tert-butyl 4-aminocyclohexane-1-carboxylate (C₁₁H₂₁NO₂) is a disubstituted cyclohexane derivative featuring a bulky tert-butyl ester at the C1 position and an amino group at the C4 position. The spatial arrangement of these two functional groups gives rise to two stereoisomers: cis and trans.
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Trans-isomer: The amino and tert-butoxycarbonyl groups are on opposite faces of the cyclohexane ring. Its systematic IUPAC name is tert-butyl (1r,4r)-4-aminocyclohexane-1-carboxylate.[1]
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Cis-isomer: The amino and tert-butoxycarbonyl groups are on the same face of the cyclohexane ring. Its systematic IUPAC name is tert-butyl (1s,4s)-4-aminocyclohexane-1-carboxylate.[1]
The hydrochloride salts of these isomers are commonly used in synthesis due to their increased stability and solubility.[1]
Physicochemical Properties
The physical and chemical properties of the isomers and their hydrochloride salts are summarized in the table below.
| Property | trans-Isomer (Free Base) | trans-Isomer (HCl Salt) | cis-Isomer (HCl Salt) |
| Molecular Formula | C₁₁H₂₁NO₂ | C₁₁H₂₂ClNO₂ | C₁₁H₂₂ClNO₂ |
| Molecular Weight | 199.29 g/mol [1][2] | 235.75 g/mol [1] | 235.76 g/mol [3] |
| CAS Number | 1022159-15-4 | 1956389-81-3[1] | 118786-13-3[1][4] |
Conformational Analysis
The stereochemistry of the substituents dictates the preferred conformation of the cyclohexane ring, significantly influencing the molecule's reactivity and biological activity.
Trans Isomer
Due to the large steric bulk of the tert-butyl group, the trans-isomer predominantly adopts a chair conformation where the tert-butoxycarbonyl group occupies an equatorial position to minimize 1,3-diaxial interactions.[1] This energetically favorable arrangement forces the smaller amino group into an axial position.
Cis Isomer
In the cis-isomer, both substituents are on the same side of the ring. A standard chair conformation would force one of the bulky groups into an axial position, leading to significant steric strain. To alleviate this, the cis-isomer is predicted to favor a twist-boat conformation, which accommodates the two cis substituents more effectively than a rigid chair form. Low-temperature ¹³C NMR studies of the analogous cis-1,4-di-tert-butylcyclohexane have shown the presence of both twist-boat and chair conformations.[5]
Spectroscopic Analysis
¹H NMR Spectroscopy
The key distinguishing features in the ¹H NMR spectrum arise from the different orientations of the protons attached to C1 and C4.
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Trans-isomer: The axial proton at C1 (methine proton adjacent to the ester) and the axial proton at C4 (methine proton adjacent to the amino group) will exhibit large axial-axial coupling constants (Jaa), typically in the range of 10-13 Hz, with their neighboring axial protons.[6] These protons are expected to appear at a higher field (lower ppm) compared to their equatorial counterparts in the cis-isomer.
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Cis-isomer: The equatorial protons at C1 and C4 will show smaller axial-equatorial (Jae) and equatorial-equatorial (Jee) coupling constants, generally in the range of 2-5 Hz.[6] These protons are expected to be deshielded and resonate at a lower field (higher ppm).
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants (Hz) |
| H1 (trans, axial) | Lower field | Triplet of doublets, large Jaa |
| H1 (cis, equatorial) | Higher field | Multiplet, small Jae and Jee |
| H4 (trans, axial) | Lower field | Triplet of doublets, large Jaa |
| H4 (cis, equatorial) | Higher field | Multiplet, small Jae and Jee |
| Cyclohexane (CH₂)₂ | 1.2 - 2.2 | Multiplets |
| tert-Butyl (CH₃)₃ | ~1.4 | Singlet |
¹³C NMR Spectroscopy
The carbon chemical shifts are also influenced by the substituent orientation. Generally, axial carbons are shielded and appear at a higher field (lower ppm) compared to equatorial carbons.
| Carbon | Expected Chemical Shift (ppm) - trans | Expected Chemical Shift (ppm) - cis |
| C1 (CH-O) | ~45 | ~42 |
| C4 (CH-N) | ~50 | ~47 |
| C2, C6 | ~30 | ~28 |
| C3, C5 | ~30 | ~28 |
| C(CH₃)₃ | ~80 | ~80 |
| C(CH₃)₃ | ~28 | ~28 |
X-ray Crystallography
Crystallographic analysis provides definitive proof of the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. While a detailed crystallographic information file (CIF) for the title compound is not publicly available, analysis of the hydrochloride salt of the trans-isomer is expected to reveal a chair conformation with the tert-butoxycarbonyl group in the equatorial position and the protonated amino group in the axial position.[1] The crystal packing would likely be dominated by hydrogen bonding between the ammonium group and the chloride counter-ion.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| C-C (cyclohexane) | ~1.53 Å |
| C-O (ester) | ~1.20 Å (C=O), ~1.34 Å (C-O) |
| C-N | ~1.48 Å |
| C-C-C (cyclohexane) | ~111° |
Experimental Protocols
The following are generalized protocols for the synthesis and analysis of tert-butyl 4-aminocyclohexane-1-carboxylate isomers, based on information from various patents and standard laboratory practices.
Synthesis of trans-tert-butyl 4-aminocyclohexane-1-carboxylate
A common route to the trans-isomer involves the reductive amination of tert-butyl 4-oxocyclohexane-1-carboxylate.
Materials:
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tert-Butyl 4-oxocyclohexane-1-carboxylate
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Ammonia (or ammonium acetate)
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Reducing agent (e.g., Sodium triacetoxyborohydride, or H₂ with a catalyst like Raney Nickel or Pd/C)
-
Solvent (e.g., Dichloromethane, Methanol)
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Drying agent (e.g., Na₂SO₄)
Procedure:
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Dissolve tert-butyl 4-oxocyclohexane-1-carboxylate in the chosen solvent.
-
Add the ammonia source.
-
Slowly add the reducing agent at a controlled temperature (e.g., 0 °C to room temperature).
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Stir the reaction mixture until completion (monitor by TLC or LC-MS).
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Quench the reaction carefully (e.g., with water or a saturated aqueous solution of NH₄Cl).
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Extract the product with an organic solvent.
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Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain the desired trans-isomer.
Synthesis of cis-tert-butyl 4-aminocyclohexane-1-carboxylate
The cis-isomer can be synthesized from cis-4-aminocyclohexanecarboxylic acid.
Materials:
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cis-4-aminocyclohexanecarboxylic acid
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Di-tert-butyl dicarbonate ((Boc)₂O)
-
Base (e.g., Triethylamine, NaOH)
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Solvent (e.g., Dichloromethane, Dioxane/water)
Procedure:
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Suspend or dissolve cis-4-aminocyclohexanecarboxylic acid in the chosen solvent.
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Add the base to the mixture.
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Add a solution of (Boc)₂O in the same solvent dropwise.
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Stir the reaction at room temperature until completion.
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Work up the reaction by acidifying the mixture and extracting the product with an organic solvent.
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Dry the organic layer, filter, and concentrate.
-
Purify the product by chromatography or recrystallization.
NMR Sample Preparation
Procedure:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).
X-ray Crystallography Sample Preparation
Procedure:
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Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Select a well-formed, single crystal and mount it on a goniometer head.
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Collect diffraction data using a single-crystal X-ray diffractometer.
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Solve and refine the crystal structure using appropriate software.
Applications in Drug Development
Tert-butyl 4-aminocyclohexane-1-carboxylate is a valuable building block in the synthesis of pharmaceutically active compounds.[1] The rigid conformational preference of the trans-isomer makes it an attractive scaffold for designing molecules that can selectively bind to biological targets such as enzymes and receptors.[1] The amino group provides a site for further functionalization, allowing for the creation of diverse chemical libraries for drug discovery.
Conclusion
This technical guide has provided a detailed structural analysis of cis- and trans-tert-butyl 4-aminocyclohexane-1-carboxylate. The distinct conformational preferences of the two isomers, driven by the sterically demanding tert-butyl group, are key to understanding their chemical behavior and potential applications. The provided experimental protocols offer a foundation for the synthesis and characterization of these important synthetic intermediates. Further research to obtain and publish detailed experimental NMR and X-ray crystallographic data for both isomers would be a valuable contribution to the scientific community.
References
- 1. Tert-butyl trans-4-aminocyclohexane-1-carboxylate hydrochloride | 118786-13-3 | Benchchem [benchchem.com]
- 2. tert-Butyl 4-aminocyclohexane-1-carboxylate | C11H21NO2 | CID 18698345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cis-tert-Butyl-4-aminocyclohexane-1-carboxylate hydrochloride 98.00% | CAS: 118786-13-3 | AChemBlock [achemblock.com]
- 4. parchem.com [parchem.com]
- 5. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
